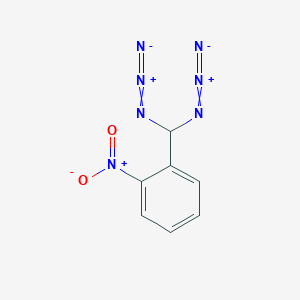
1-(Diazidomethyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diazidomethyl)-2-nitrobenzene is an organic compound characterized by the presence of diazido and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Diazidomethyl)-2-nitrobenzene typically involves the introduction of azido groups to a benzene ring that already contains a nitro group. One common synthetic route includes the reaction of 2-nitrobenzyl chloride with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Diazidomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Diazidomethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(Diazidomethyl)-2-nitrobenzene involves its reactivity due to the presence of azido and nitro groups. The azido groups can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. These functional groups interact with various molecular targets and pathways, depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Diazidomethyl)-2-nitrobenzene can be compared with other similar compounds such as:
2,4,6-Trinitrotoluene (TNT): Both compounds contain nitro groups, but TNT is more commonly known for its explosive properties.
1,3,5-Triazido-2,4,6-trinitrobenzene: This compound contains both azido and nitro groups, similar to this compound, but with a different substitution pattern.
2-Azido-1-nitrobenzene: A simpler compound with only one azido and one nitro group, used in similar types of reactions but with different reactivity profiles.
Properties
CAS No. |
92567-05-0 |
|---|---|
Molecular Formula |
C7H5N7O2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(diazidomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H5N7O2/c8-12-10-7(11-13-9)5-3-1-2-4-6(5)14(15)16/h1-4,7H |
InChI Key |
XAHBLXTXEPWVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(N=[N+]=[N-])N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
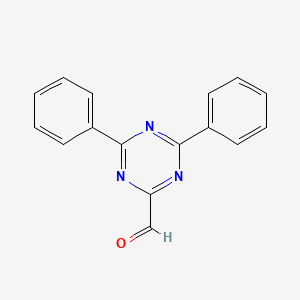
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
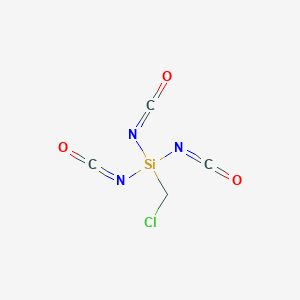

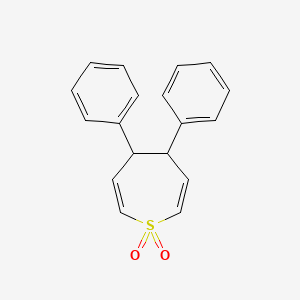
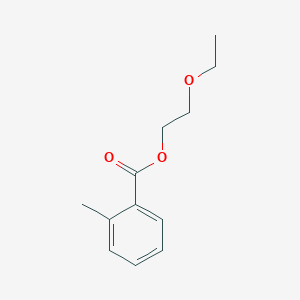
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)

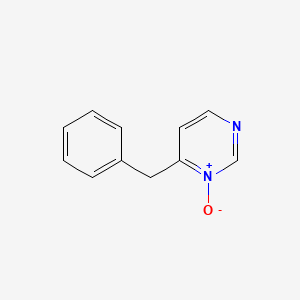
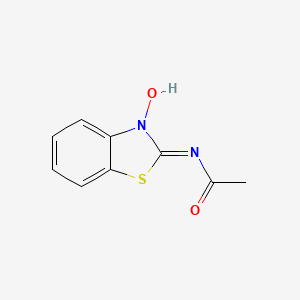

![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
